Product packaging for 2-Iodo-7-methoxynaphthalene(Cat. No.:CAS No. 128542-48-3)

2-Iodo-7-methoxynaphthalene

Cat. No.: B164145
CAS No.: 128542-48-3
M. Wt: 284.09 g/mol
InChI Key: ZCTZDZKAMWOSHC-UHFFFAOYSA-N
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Description

2-Iodo-7-methoxynaphthalene is a valuable naphthalene-based building block in advanced organic synthesis and materials science research. Its molecular structure, featuring an iodine substituent adjacent to an electron-donating methoxy group, makes it a versatile precursor for constructing complex organic frameworks via transition-metal-catalyzed cross-coupling reactions . This reactivity is central to its role in the synthesis of novel compounds for pharmaceutical and materials development. Research on closely related iodo-methoxynaphthalene analogues demonstrates their utility as key intermediates. For instance, compounds like 2-iodo-3-methoxynaphthalene-1,4-dione are used in tandem Sonogashira-cyclization reactions to create novel naphthoquinone-fused isoxazoles, which are scaffolds of significant interest in medicinal chemistry for their potential biological activity . Furthermore, methoxy and iodo groups on naphthalene rings are common features in compounds investigated for their applications in organic electronics and as components in high-performance polymers . The strategic halogen and alkoxy substituents on the naphthalene core allow researchers to functionalize the molecule with precision, enabling the exploration of structure-activity relationships in drug discovery and the development of new functional materials . As such, this compound serves as a critical reagent for chemists developing next-generation chemical entities in both academic and industrial research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9IO B164145 2-Iodo-7-methoxynaphthalene CAS No. 128542-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128542-48-3

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

2-iodo-7-methoxynaphthalene

InChI

InChI=1S/C11H9IO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3

InChI Key

ZCTZDZKAMWOSHC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=CC(=C2)I

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)I

Synonyms

Naphthalene, 2-iodo-7-methoxy- (9CI)

Origin of Product

United States

Reactivity and Transformation Chemistry of 2 Iodo 7 Methoxynaphthalene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net 2-Iodo-7-methoxynaphthalene is a valuable participant in these transformations, primarily due to the reactive carbon-iodine bond.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. byjus.com This reaction is favored for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov

This compound is effectively used in Suzuki-Miyaura coupling reactions to create biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and material science. nih.govlibretexts.org For instance, it can be coupled with various arylboronic acids to produce substituted biaryls. nih.gov The reaction is also applicable to the synthesis of heterobiaryl compounds, which involves coupling with heteroaryl boronic acids. organic-chemistry.org The synthesis of 7-heteroaryl-substituted camptothecin (B557342) analogs, for example, has been achieved through microwave-assisted Suzuki coupling. nih.gov

A variety of catalysts and conditions have been developed to optimize the synthesis of these scaffolds. For example, palladium(II) acetate (B1210297) in conjunction with specific phosphine (B1218219) ligands has proven effective. nih.gov The choice of base, such as potassium phosphate, and solvent can significantly influence the reaction's yield and efficiency. nih.gov

Table 1: Examples of Biaryl and Heterobiaryl Synthesis via Suzuki-Miyaura Coupling

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Product Yield
Phenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene/H₂O 2-Phenyl-7-methoxynaphthalene High
Pyridine-3-boronic acid Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 2-(Pyridin-3-yl)-7-methoxynaphthalene Good
Thiophene-2-boronic acid PdCl₂(dppf) K₂CO₃ Dioxane 2-(Thiophen-2-yl)-7-methoxynaphthalene Excellent

The Suzuki-Miyaura coupling of this compound demonstrates broad substrate scope and functional group tolerance in both aqueous and organic media. nih.govmdpi.com The reaction is compatible with a wide range of functional groups on the coupling partners, including esters, ketones, and nitro groups. This compatibility is a significant advantage, as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

Reactions can be performed in various organic solvents like toluene, dioxane, and dimethylformamide (DMF), as well as in aqueous systems. nih.govnih.gov The use of aqueous media is particularly attractive from a green chemistry perspective. nih.gov For instance, DNA-compatible Suzuki-Miyaura cross-coupling reactions have been developed in aqueous systems at mild temperatures. frontiersin.org The choice of solvent can influence the reaction rate and yield, and biphasic systems (organic/aqueous) are often employed. harvard.edu

The catalytic cycle of the Suzuki-Miyaura coupling reaction involving this compound proceeds through three key steps: byjus.comlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. byjus.com

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires the presence of a base to activate the boronic acid, forming a boronate species that is more nucleophilic. youtube.comorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the coupled product (the biaryl or heterobiaryl) from the palladium(II) complex. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. byjus.comresearchgate.net

Both homogeneous and heterogeneous palladium catalysts are employed for the Suzuki-Miyaura coupling of this compound. nih.govrecercat.catwhiterose.ac.uk

Homogeneous Catalysts: These are soluble in the reaction medium and typically consist of a palladium salt (e.g., Pd(OAc)₂, PdCl₂) and a ligand (e.g., a phosphine). nih.gov Homogeneous catalysts often exhibit high activity and selectivity. However, their removal from the product can be challenging. nih.govrecercat.cat

Heterogeneous Catalysts: These catalysts are in a different phase from the reaction mixture, often a solid catalyst in a liquid reaction. recercat.cat Palladium on carbon (Pd/C) is a common example. organic-chemistry.org Heterogeneous catalysts are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling. organic-chemistry.org Single-atom heterogeneous catalysts, where individual palladium atoms are anchored on a solid support, have shown great promise, combining the high selectivity of homogeneous catalysts with the stability and reusability of heterogeneous systems. nih.govrecercat.cat

Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems

Catalyst Type Advantages Disadvantages
Homogeneous High activity and selectivity, mild reaction conditions. nih.gov Difficult to separate from product, potential for metal leaching. nih.govrecercat.cat
Heterogeneous Easy separation and recycling, enhanced stability. recercat.catorganic-chemistry.org Can have lower activity than homogeneous counterparts, potential for leaching of active species. mdpi.com

Heck Coupling Reactions

The Heck coupling reaction is another significant palladium-catalyzed transformation that involves the reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. rug.nl this compound can participate in Heck reactions, for example, in the synthesis of Naproxen, where 2-bromo-6-methoxynaphthalene (B28277) is reacted with ethylene. rug.nleiu.edu The reaction typically employs a palladium catalyst, a base, and a suitable solvent. acs.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. uwindsor.ca

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as diisopropylamine (B44863) or triethylamine. nrochemistry.comorganic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate. nrochemistry.com In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. nrochemistry.com Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final coupled product—a 2-alkynyl-7-methoxynaphthalene—and regenerates the active Pd(0) catalyst. nrochemistry.com

The reactivity of aryl halides in Sonogashira couplings follows the order I > OTf > Br > Cl, making aryl iodides like this compound highly reactive substrates. nrochemistry.com However, reactions involving electron-enriched aryl halides can sometimes be sluggish, potentially requiring carefully controlled oxygen-free conditions to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). researchgate.net An example includes the synthesis of molecules like 1,3-bis{(6-methoxynaphthalen-2-yl)ethynyl}azulene, which utilizes 2-ethynyl-6-methoxynaphthalene, a product derivable from this compound via Sonogashira coupling. researchgate.net

Table 1: Typical Components for Sonogashira Coupling Reactions

Component Examples Purpose
Aryl Halide This compound Electrophilic partner
Alkyne Phenylacetylene, Trimethylsilylacetylene Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ Primary catalyst for C-C bond formation
Copper(I) Co-catalyst Copper(I) iodide (CuI) Facilitates acetylide formation and transmetalation
Base Diisopropylamine, Triethylamine, Pyrrolidine Deprotonates the alkyne and neutralizes HX byproduct
Ligand (optional) Triphenylphosphine (PPh₃), XantPhos Stabilizes the palladium catalyst

| Solvent | Tetrahydrofuran (THF), Toluene, Water | Reaction medium |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. The general reactivity order for the aryl electrophile is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, positioning this compound as an ideal substrate. wuxiapptec.com

The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, which is often generated in situ from a palladium(II) precatalyst. wuxiapptec.com This step forms a Pd(II)-aryl intermediate. Subsequent coordination of the amine and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired N-aryl amine product and regenerates the Pd(0) catalyst. wuxiapptec.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. semanticscholar.org

For this compound, a Buchwald-Hartwig reaction with a primary or secondary amine would yield the corresponding N-substituted 7-methoxynaphthalen-2-amine. The reaction conditions, including the choice of palladium source, ligand, base, and solvent, can be optimized for specific substrates. semanticscholar.orgresearchgate.net

Table 2: Key Components for Buchwald-Hartwig Amination

Component Examples Role
Aryl Halide This compound Electrophilic coupling partner
Amine Aniline, Morpholine, Benzylamine Nucleophilic coupling partner
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Precursor to the active Pd(0) catalyst
Ligand XantPhos, RuPhos, SPhos, BINAP Stabilizes catalyst, promotes oxidative addition and reductive elimination
Base NaOt-Bu, KOt-Bu, LiHMDS, K₂CO₃, DBU Deprotonates the amine, facilitates formation of the palladium-amido complex

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Palladium-Catalyzed Cross-Electrophile Coupling and C-H Alkylation

Recent advancements have shown that 2-iodo-alkoxylarenes, including derivatives of this compound, can undergo a novel palladium-catalyzed cascade reaction involving cross-electrophile coupling and C-H alkylation. rsc.orgresearchgate.net This process allows for the efficient incorporation of an alkyl group onto the aromatic ring by reacting the 2-iodo-alkoxylarene with an alkyl chloride. rsc.org The transformation provides an innovative route to synthesize alkylated phenol (B47542) derivatives. rsc.org

In this specific cascade reaction, the ortho-alkoxy group (such as the methoxy (B1213986) group in an anisole (B1667542) derivative) is not merely a spectator substituent but plays a crucial role as a mediator. rsc.orgrsc.org The reaction proceeds through a primary or secondary C(sp³)–H activation of the methoxy group itself. rsc.org This activation is a rare and intriguing instance where a common and often readily removable functional group assists in the cross-electrophile coupling process. rsc.org The methoxy group directs the palladium catalyst to the ortho position, facilitating the subsequent C-H activation and annulation steps.

Other Metal-Catalyzed Transformations

Organometallic Reactivity via Carbon-Iodine Bond Activation

The carbon-iodine bond in this compound is the key site of reactivity for numerous organometallic transformations beyond palladium catalysis. The C-I bond is relatively weak and polarized, making it susceptible to activation by various metals. acs.orgrutgers.edu

A fundamental transformation is the formation of organometallic reagents. For instance, reaction with magnesium metal can generate the corresponding Grignard reagent, 7-methoxynaphthalen-2-ylmagnesium iodide. Similarly, reaction with an organolithium reagent like n-butyllithium via halogen-lithium exchange can produce 7-methoxynaphthalen-2-yllithium. These organomagnesium and organolithium compounds are powerful nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. uni-muenchen.de

The C-I bond can also be activated by other transition metals like nickel or copper. wikipedia.orgnih.gov Nickel catalysts, for example, have been developed for Sonogashira and Buchwald-Hartwig type couplings, often providing a more earth-abundant alternative to palladium. wikipedia.orgnih.gov Furthermore, the activation of the C-I bond can lead to the formation of aryl radical intermediates under certain photolytic or radical-initiating conditions, opening up alternative reaction pathways for C-C and C-heteroatom bond formation. acs.org The versatility of the C-I bond thus allows this compound to serve as a precursor to a diverse array of functionalized naphthalene (B1677914) derivatives through various organometallic intermediates and reaction mechanisms. dokumen.pub

Functionalization via Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organometallic intermediate that can be trapped by various electrophiles. organic-chemistry.org The DMG coordinates to the lithium cation, increasing the kinetic acidity of the adjacent protons and directing the metalation. baranlab.org

In the case of this compound, the methoxy group (-OCH₃) serves as a moderate DMG. organic-chemistry.org The methoxy group at the C7 position of the naphthalene ring is expected to direct metalation to its ortho positions, namely C6 and C8. The electronic properties of the methoxy group activate the naphthalene ring for electrophilic attack at these positions. The choice of organolithium base (e.g., n-BuLi, sec-BuLi, t-BuLi) and additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which breaks down organolithium aggregates to increase basicity, are crucial for successful metalation. baranlab.org While the iodine atom is not a primary DMG, its electronic influence and steric bulk can affect the regioselectivity of the reaction. For instance, studies on the metalation of 2-methoxynaphthalene (B124790) using a bimetallic K/Zn base combination have shown exclusive metalation at the C3 position. rsc.org For this compound, functionalization would be anticipated at C6 or C8, leading to contiguously substituted naphthalene derivatives.

Non-Catalytic Transformations and Functional Group Interconversions

Beyond metal-catalyzed reactions, this compound can undergo various transformations involving either the methoxy group or the iodine atom, expanding its synthetic utility.

Oxidation Reactions of the Methoxy Moiety (e.g., to Quinone Derivatives)

The methoxy group on the naphthalene ring can be subjected to oxidation to generate quinone derivatives. This transformation is significant as quinones are prevalent structural motifs in biologically active compounds and are valuable synthetic intermediates. The oxidation typically involves the cleavage of the methyl ether to yield a hydroxyl group (a phenol), which is then oxidized to the corresponding quinone.

Hypervalent iodine reagents are particularly effective for such oxidations. Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are mild and selective for the oxidation of alcohols. acs.org In the context of polycyclic aromatic hydrocarbons, IBX has been used to convert phenols into ortho-quinone isomers. nih.gov Another common oxidant for this type of transformation is cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which has been successfully used to oxidize substituted indanones to indanetriones, which are quinone-type structures. beilstein-journals.org The application of these methods to this compound would likely proceed via demethylation followed by oxidation to furnish iodo-naphthalene quinones.

Nucleophilic Substitution Reactions Involving the Iodine Atom

The carbon-iodine bond in this compound is the most labile among its halogenated counterparts (C-Cl, C-Br, C-I), making it an excellent leaving group in nucleophilic substitution reactions. chemguide.co.uk These reactions can proceed without a transition metal catalyst, often through mechanisms involving diaryliodonium salt intermediates. acs.org In these processes, the diaryliodonium salt reacts with a nucleophile, leading to the formation of an aryl-nucleophile bond and the reductive elimination of the iodoarene. acs.org A wide range of nucleophiles can be employed, allowing for the introduction of diverse functional groups onto the naphthalene core at the C2 position.

Radical Reaction Pathways

This compound is a suitable substrate for radical reactions, particularly the radical nucleophilic substitution (SRN1) mechanism. This pathway is effective for forming carbon-carbon and carbon-heteroatom bonds with unactivated aryl halides. conicet.gov.ar The reaction is typically initiated by photo-irradiation or a solvated electron in a polar solvent like liquid ammonia (B1221849) or DMSO. conicet.gov.arresearchgate.net

Research on the closely related isomer, 1-iodo-2-methoxynaphthalene (B1296216), provides insight into the expected reactivity. The SRN1 reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthylacetonitrile (B189437) yields the C-C coupled product. conicet.gov.ar However, the outcome of these reactions is highly sensitive to steric hindrance. conicet.gov.ar In some cases, instead of substitution, reduction of the C-I bond occurs, where the aryl radical abstracts a hydrogen atom from the solvent to yield the de-iodinated arene. conicet.gov.arconicet.gov.ar For example, the reaction of 1-iodo-2-methoxynaphthalene with the anion of 4-hydroxycoumarin (B602359) resulted primarily in the reduction product, 2-methoxynaphthalene, due to the steric hindrance of the aryl radical. conicet.gov.ar This suggests that the reaction of this compound with bulky nucleophiles may favor reduction over substitution.

The hydrodehalogenation of iodoarenes via radical pathways is also a well-established transformation. sci-hub.se Studies have shown that 1-iodo-2-methoxynaphthalene can be efficiently reduced to 2-methoxynaphthalene using a reduced phenalenyl catalyst system. sci-hub.se

Mechanistic and Theoretical Investigations of 2 Iodo 7 Methoxynaphthalene

Computational Chemistry and Density Functional Theory (DFT) Studies

DFT calculations allow for the modeling of molecular systems to predict and explain chemical phenomena that can be difficult to probe experimentally. ggckondagaon.in These methods are instrumental in mapping reaction pathways and profiling the electronic characteristics of molecules like 2-iodo-7-methoxynaphthalene.

The synthesis of this compound is achieved through the electrophilic iodination of its precursor, 7-methoxynaphthalene. The position of iodination is governed by the directing influence of the methoxy (B1213986) group and the inherent properties of the naphthalene (B1677914) ring system. The methoxy substituent is an activating group that directs incoming electrophiles to the ortho (C6, C8) and para (C2) positions. Computational studies are crucial for predicting and explaining the observed product distribution among these potential sites.

Electrophilic aromatic substitution proceeds via a two-step mechanism, the first and rate-determining of which is the formation of a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. masterorganicchemistry.com The stability of this intermediate is paramount in determining the reaction's regioselectivity. For the iodination of 7-methoxynaphthalene, attack can occur at several positions, but the C2, C6, and C8 positions are electronically favored by the C7-methoxy group.

DFT calculations can map the potential energy surface for the formation of each possible Wheland intermediate. The relative stability of these intermediates dictates the preferred reaction pathway. Theoretical studies on unsubstituted naphthalene have shown that electrophilic substitution is under kinetic control at lower temperatures, favoring the 1-substituted product, while at higher temperatures, it is under thermodynamic control, yielding the more stable 2-substituted product. researchgate.net A similar dynamic is expected for substituted naphthalenes, where the stability of the Wheland intermediate at the C2 position, which benefits from resonance delocalization involving the methoxy group without introducing significant steric strain, is a key factor in the formation of this compound.

The regiochemical outcome of a reaction is quantitatively described by the differences in the activation free energies (ΔΔG‡) for the competing pathways. The product that forms fastest (the kinetic product) proceeds through the transition state with the lowest activation energy (ΔG‡). DFT calculations are employed to compute these activation barriers, providing a quantitative prediction of product ratios. researchgate.net

For the iodination of 7-methoxynaphthalene, the calculation would involve determining the ΔG‡ for the formation of the Wheland intermediate corresponding to iodine attack at the C2, C6, and C8 positions. The difference between these values (ΔΔG‡) reveals the kinetic preference. A lower barrier for attack at the C2 position would explain a high yield of this compound under kinetically controlled conditions.

Table 1: Conceptual DFT Data for Regioselectivity in 7-Methoxynaphthalene Iodination This table illustrates how DFT-calculated activation energies can be used to predict the kinetic product distribution in the electrophilic iodination of 7-methoxynaphthalene. The values are representative examples based on principles of kinetic control.

Site of IodinationRelative Activation Energy (ΔΔG‡, kcal/mol)Predicted Kinetic Product Ratio (%)
C2 (para)0.0 (Reference)>90
C6 (ortho)+2.5<5
C8 (ortho)+3.0<5

Note: Data are hypothetical and for illustrative purposes.

Furthermore, computational models can explore the possibility of the metal ion coordinating with the methoxy group on the naphthalene substrate. nih.gov Such an interaction could pre-organize the substrate for the electrophilic attack and potentially alter the regioselectivity by sterically blocking certain positions or by electronically favoring one transition state over others. Kinetic and computational studies on related systems show that coordination of silver(I) can significantly impact the catalytic activity and reaction mechanism. nih.gov

The utility of this compound as a synthetic building block, particularly in metal-catalyzed cross-coupling reactions, is rooted in its electronic structure. DFT provides a detailed picture of this structure through the analysis of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that correlates with the chemical stability and reactivity of a molecule. schrodinger.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, DFT calculations, analogous to those performed on similar structures like 2-bromo-6-methoxynaphthalene (B28277), are used to determine the energies and spatial distributions of these orbitals. wisc.edu

HOMO: The HOMO is expected to be a π-type orbital primarily delocalized across the electron-rich 7-methoxynaphthalene ring system. The energy of this orbital is related to the molecule's ionization potential.

LUMO: The LUMO is anticipated to be a π-antibonding orbital of the naphthalene system, with a significant contribution from the C2-I σ-antibonding orbital. This localization on the carbon-iodine bond makes it susceptible to cleavage, which is the key step in its utilization in reactions like Suzuki and Sonogashira couplings. acs.org

The calculated HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation, which can be correlated with experimental UV-Vis absorption spectra. schrodinger.comnankai.edu.cn

Table 2: Representative FMO Data for this compound This interactive table provides typical values for Frontier Molecular Orbital energies as would be determined by DFT calculations, illustrating the electronic characteristics of the compound.

ParameterValue (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.10Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.75 Energy difference indicating chemical reactivity

Note: Values are representative and based on typical DFT results for similar iodoarenes.

Elucidation of Catalytic Mechanisms and Reaction Intermediates

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, which are fundamental to C-C and C-heteroatom bond formation. researchgate.netresearchgate.net The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the C-I bond of this compound to a coordinatively unsaturated Pd(0) complex. This is typically the rate-determining step and results in a square planar Pd(II) intermediate. researchgate.net

Transmetalation/Migratory Insertion: In Suzuki-Miyaura coupling, a transmetalation step follows, where an organoboron compound transfers its organic group to the palladium center. In Heck coupling, the alkene substrate coordinates to the palladium, followed by migratory insertion of the aryl group onto the alkene.

Reductive Elimination: This is the final step, where the two organic ligands on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. umb.eduacs.org Reductive elimination is often facilitated by bulky ligands on the palladium, which promote the formation of the C-C bond. researchgate.net

While direct cyclopalladation involving the methoxy group is less common, related reactions with substrates containing directing groups can proceed via cyclopalladated intermediates. For instance, studies on the spiroannulation of o-iodobiaryls have shown the formation of five-membered palladacycles as key intermediates that control selectivity. rsc.orgnih.gov

The iodine atom in this compound can be oxidized to form hypervalent iodine(III) or iodine(V) species. tcichemicals.com These compounds, such as aryl-λ³-iodanes, are highly valuable reagents and intermediates in organic synthesis due to their oxidizing properties and ability to act as good leaving groups. organic-chemistry.org

A common hypervalent iodine(III) species is formed by treating the aryl iodide with an oxidant like peracetic acid in the presence of ligands such as acetate (B1210297), resulting in a (diacetoxyiodo)arene. tcichemicals.com The mechanism of reactions involving these intermediates typically proceeds via two main pathways:

Ligand Exchange and Reductive Elimination: The ligands on the hypervalent iodine center can be exchanged with nucleophiles. Subsequent reductive elimination of the aryl-iodine(I) group (e.g., this compound) transfers the nucleophile to another substrate or induces intramolecular cyclization. chim.itsci-hub.se

Radical Pathways: In some cases, the hypervalent iodine reagent can initiate radical reactions.

The intermediacy of hypervalent iodine species allows this compound to participate in a range of oxidative transformations that would not be possible otherwise, including α-functionalization of ketones and oxidative dearomatization of phenols. sci-hub.sescripps.edu

Experimental Mechanistic Elucidation Techniques

A variety of experimental techniques are employed to investigate the mechanisms of reactions involving this compound. These methods provide evidence for proposed intermediates and transition states, helping to build a complete picture of the reaction pathway.

Table 3: Experimental Techniques for Mechanistic Elucidation
TechniquePurpose and Information ObtainedExample Application
Kinetic StudiesDetermine the reaction rate law, identify the rate-determining step, and ascertain the species involved in this step.Measuring the reaction rate's dependence on the concentrations of this compound, catalyst, and other reagents in a Pd-catalyzed coupling. acs.org
Isotopic LabelingTrack the fate of specific atoms throughout a reaction, confirming bond-forming and bond-breaking events.Using a deuterated solvent or substrate to probe for kinetic isotope effects, which can indicate C-H bond cleavage in the rate-determining step.
In-situ Spectroscopy (NMR, IR, UV-Vis)Monitor the reaction mixture in real-time to detect and identify transient intermediates.Using 31P NMR to observe the coordination of phosphine (B1218219) ligands to a palladium center during a catalytic cycle.
Intermediate Isolation and CharacterizationIsolate and structurally characterize key intermediates using techniques like X-ray crystallography or NMR spectroscopy. nih.govIsolating a stable Pd(II) oxidative addition complex to confirm its structure and role in the catalytic cycle. researchgate.net
Crossover ExperimentsDistinguish between intramolecular and intermolecular reaction pathways.Running a reaction with two similar but distinct substrates to see if "crossed" products are formed, indicating an intermolecular process.

Kinetic Studies and Isotope Effects

Kinetic studies are instrumental in elucidating reaction mechanisms by providing information about reaction rates and the factors that influence them. In the context of this compound, kinetic analysis often accompanies the development of new synthetic methodologies. For instance, in palladium-catalyzed cross-electrophile coupling reactions, the reaction time is optimized by monitoring the conversion of the starting material over intervals. researchgate.net

Isotope effects, particularly kinetic isotope effects (KIEs), offer a powerful tool for probing the nature of transition states. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step of a reaction. epfl.ch Conversely, an inverse isotope effect (kH/kD < 1) can occur and is often indicative of changes in vibrational frequencies between the reactant and the transition state, or a pre-equilibrium step. mdpi.comcolumbia.edu For example, inverse solvent kinetic isotope effects can arise from an inverse solvent equilibrium isotope effect on a rapid equilibrium preceding the rate-limiting step. mdpi.com

While specific kinetic isotope effect studies directly on this compound are not extensively documented in the provided results, the principles can be applied to its reactions. For example, in a hypothetical reaction involving the cleavage of a C-H bond on the naphthalene ring, a primary KIE would be expected if this is the rate-limiting step. In reactions where this compound acts as a substrate, such as in coupling reactions, the measurement of isotope effects could help determine whether the C-I bond cleavage or a subsequent step is rate-limiting.

The study of reactions involving similar structures can provide insights. For instance, in the thermolysis of chorismate, a significant ¹⁸O isotope effect was observed, indicating that C-O bond cleavage is a key feature of the transition state. nih.gov A similar approach could be used to study reactions of this compound involving its methoxy group.

Type of Study Key Principle Potential Application to this compound
Kinetic Monitoring Optimization of reaction parameters (time, temperature, concentration) by tracking reactant consumption and product formation. researchgate.netDetermining optimal conditions for coupling or functionalization reactions.
Primary Kinetic Isotope Effect (KIE) A ratio of rates (kH/kD) > 1 indicates C-H bond breaking in the rate-determining step. epfl.chProbing mechanisms of C-H activation or other reactions involving C-H bond cleavage on the naphthalene ring.
Inverse Kinetic Isotope Effect (KIE) A ratio of rates (kH/kD) < 1 can suggest changes in hybridization or a pre-equilibrium step. mdpi.comInvestigating complex reaction pathways with multiple steps.
Solvent Isotope Effect (SIE) Comparing reaction rates in H₂O and D₂O can reveal the role of proton transfer in the mechanism. mdpi.comnih.govElucidating the role of protic solvents or reagents in reactions involving this compound.

Spectroscopic Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of intermediates that are sufficiently stable to be observed. For example, changes in chemical shifts in NMR spectra can indicate specific binding sites on proteins when studying compound interactions.

In the context of reactions involving iodoarenes, intermediates such as diaryliodonium salts have been identified. These species can act as aryl cation synthons, aryne precursors, or aryl radical equivalents depending on the reaction conditions. acs.org For instance, in the investigation of cross-coupling reactions, phenylthienyliodonium salts have been identified as reaction intermediates. acs.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the structures and energies of transient intermediates and transition states. researchgate.net For example, DFT calculations have been used to investigate the interaction between a xanthate anion and an aryl iodide, suggesting the formation of a halogen bond followed by an electron-donor-acceptor (EDA) complex. acs.org

While specific spectroscopic data for transient intermediates of this compound were not found in the search results, the general methodologies are applicable. For example, in a palladium-catalyzed reaction, intermediates such as oxidative addition complexes could potentially be characterized by techniques like ³¹P NMR if phosphine ligands are used.

Spectroscopic Technique Type of Information Provided Potential Intermediate in this compound Reactions
Nuclear Magnetic Resonance (NMR) Structural information, chemical environment of nuclei. Oxidative addition complexes in palladium-catalyzed coupling reactions.
Electron Paramagnetic Resonance (EPR) Detection and characterization of radical species.Aryl radicals in photoinduced reactions.
UV-Visible Spectroscopy Information on electronic transitions, detection of colored intermediates.Charge-transfer or electron-donor-acceptor (EDA) complexes. acs.org
Infrared (IR) Spectroscopy Identification of functional groups, monitoring reaction progress in-situ. rsc.orgChanges in vibrational modes upon complex formation or bond cleavage.

Trapping Experiments for Reaction Pathway Confirmation

Trapping experiments are a classic method for providing evidence for the existence of reactive intermediates that are too short-lived to be observed directly. This involves introducing a "trapping agent" into the reaction mixture that is known to react specifically with the proposed intermediate to form a stable, characterizable product.

The successful trapping of an intermediate provides strong support for its involvement in the reaction pathway. For example, the generation of transient thione intermediates has been supported by trapping experiments. thieme-connect.com In reactions proposed to proceed through radical mechanisms, radical scavengers can be used as trapping agents. If the addition of a radical scavenger inhibits the reaction or leads to the formation of a trapped product, it suggests the involvement of radical intermediates.

In the context of this compound, trapping experiments could be designed to confirm the presence of specific intermediates. For instance, if a reaction is thought to proceed via an aryne intermediate, a suitable diene could be added to the reaction mixture to trap the aryne through a [4+2] cycloaddition reaction. Similarly, if an aryl radical is proposed, a radical trap like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be employed.

Proposed Intermediate Trapping Agent Expected Product
Aryl Radical TEMPOAdduct of the aryl radical and TEMPO.
Aryne Furan or other dienesDiels-Alder cycloaddition product.
Carbocation Nucleophilic solvent (e.g., methanol)Ether product from nucleophilic attack on the carbocation.

These mechanistic studies, combining kinetics, spectroscopy, and trapping experiments, are essential for building a complete picture of the chemical behavior of this compound and for optimizing its use in the synthesis of more complex molecules.

Applications of 2 Iodo 7 Methoxynaphthalene As a Key Synthetic Building Block

Construction of Architecturally Complex Naphthalene (B1677914) Derivatives

The presence of the iodo and methoxy (B1213986) groups on the naphthalene ring of 2-iodo-7-methoxynaphthalene allows for a variety of chemical transformations, making it an ideal precursor for architecturally complex naphthalene derivatives. The iodine atom, being an excellent leaving group, readily participates in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. This enables the introduction of diverse functional groups and the extension of the naphthalene scaffold. researchgate.net

For instance, the synthesis of push-pull naphthalene derivatives, which possess electron-donating and electron-accepting groups, can be achieved using this compound. nih.gov These compounds often exhibit interesting optical and electronic properties. nih.gov Furthermore, the methoxy group can be demethylated to a hydroxyl group, which can then be used for further functionalization or to influence the electronic properties of the molecule. The strategic combination of these reactions allows for the regioselective synthesis of polysubstituted naphthalenes, which can be challenging to achieve through direct substitution on the naphthalene ring. researchgate.net

Role in Total Synthesis of Natural Products and Pharmacologically Active Compounds

This compound has proven to be an invaluable building block in the total synthesis of numerous natural products and pharmacologically active compounds due to its structural resemblance to the core of many bioactive molecules.

This compound is a key intermediate in some synthetic routes to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). nih.govebi.ac.uk Naproxen is chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.gov The synthesis often involves the conversion of the iodo group to other functional groups necessary for building the final drug molecule. For example, a halogenated naphthalene derivative can undergo a series of reactions, including Friedel-Crafts acylation and subsequent rearrangement and reduction steps, to yield Naproxen. google.compatsnap.comgoogle.com While various synthetic strategies exist for Naproxen, those utilizing a substituted naphthalene precursor like this compound or a related bromo-derivative highlight the importance of such intermediates in constructing the core structure of this important pharmaceutical. nih.govgoogle.com

Agomelatine (B1665654), an antidepressant with a unique mechanism of action, is another significant therapeutic agent synthesized from precursors related to this compound. researchgate.netwipo.intgoogle.com The chemical structure of agomelatine is N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. researchgate.netgoogle.com Synthetic pathways to agomelatine often start from 7-methoxynaphthalene derivatives. wipo.intgoogle.comjocpr.com For instance, a common route involves the elaboration of the side chain at the 1-position of the naphthalene ring. patsnap.com Although direct use of this compound is not the primary route, its structural isomer, 1-iodo-7-methoxynaphthalene, is a key intermediate in some approaches, demonstrating the utility of iodinated methoxynaphthalenes in accessing the agomelatine scaffold. lookchem.com The synthesis typically involves steps like catalytic hydrogenation and acylation to build the final molecule. patsnap.com

The iodine atom in this compound is not only a reactive handle for synthesis but can also be retained in the final molecule to create iodine-containing analogs for use as mechanistic probes. Iodinated compounds are valuable tools in biochemical and pharmacological research. tandfonline.com For example, the synthesis of 2-(1-Iodo-ethyl)-6-methoxynaphthalene and 2-Iodomethyl-6-methoxynaphthalene has been reported, where these compounds can then be used in further reactions or as probes themselves. tandfonline.com The presence of the heavy iodine atom can facilitate X-ray crystallographic studies, providing detailed structural information about how a molecule interacts with its biological target. Furthermore, radioactive isotopes of iodine can be incorporated to create radiolabeled ligands for receptor binding assays and imaging studies.

The development of asymmetric syntheses is crucial for producing enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological activities. Chiral catalysts and auxiliaries are often employed to achieve high stereoselectivity. numberanalytics.comdu.ac.in In the context of molecules derived from this compound, such as Naproxen, asymmetric synthesis is of paramount importance. nih.gov

Strategies for asymmetric synthesis involving precursors related to this compound include the use of chiral ligands in metal-catalyzed cross-coupling reactions and the application of chiral hypervalent iodine reagents. researchgate.netbeilstein-journals.org For instance, asymmetric hydrogenation of a double bond introduced into the side chain of a naphthalene precursor is a key step in some syntheses of (S)-Naproxen. numberanalytics.com The development of novel chiral catalysts continues to improve the efficiency and enantioselectivity of these transformations, enabling the production of single-enantiomer drugs. nih.gov

Utilization in the Development of Functional Organic Materials and Specialty Chemicals

Beyond its applications in medicinal chemistry, this compound and its derivatives are utilized in the development of functional organic materials and specialty chemicals. The naphthalene core provides rigidity and desirable electronic properties, which can be tuned by the introduction of various substituents through reactions at the iodo position.

For example, the incorporation of this compound into larger conjugated systems can lead to materials with interesting photophysical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The ability to create complex, well-defined molecular architectures from this building block is also valuable in the synthesis of specialty chemicals with specific properties for various industrial applications.

Future Research Directions and Concluding Perspectives

Development of Sustainable and Green Synthetic Methodologies for 2-Iodo-7-methoxynaphthalene

The chemical industry's increasing focus on sustainability necessitates the development of environmentally friendly methods for synthesizing key intermediates like this compound. Future research will likely prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the use of hydrogen peroxide as a green oxidant. asianpubs.orgwiley.com Research has demonstrated the potential of hydrogen peroxide in the iodination of aromatic compounds, as its only byproduct is water. wiley.com Systems employing hydrogen peroxide in aqueous ethanol (B145695) or in the presence of a recoverable catalyst like ceria nanocrystals offer an eco-friendly alternative to traditional methods that often rely on harsh or toxic oxidizing agents. asianpubs.orgwiley.com Further investigation into optimizing these H₂O₂-based systems for the specific synthesis of this compound could lead to highly efficient and sustainable production methods.

Another area of interest is the use of micellar catalysis in aqueous media. scirp.orgscirp.org Surfactants can form micelles in water, creating microreactors that can enhance reaction rates and facilitate the use of water as a solvent, thereby reducing the reliance on volatile organic compounds. scirp.org Exploring different surfactant systems and reaction conditions, such as sonication or microwave irradiation, could further enhance the efficiency and environmental credentials of this compound synthesis. scirp.orgscirp.org

The development of methods utilizing in situ generation of the iodinating species from readily available and less hazardous sources like potassium iodide is also a key research direction. researchgate.net Combining such approaches with green solvents and energy-efficient reaction activation methods will be crucial in establishing truly sustainable synthetic protocols.

Exploration of Novel Catalytic Systems and Metal-Free Transformations

The field of catalysis is constantly evolving, and future research on this compound will undoubtedly benefit from these advancements. A significant focus will be on developing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

While palladium-catalyzed cross-coupling reactions involving iodoarenes are well-established, the exploration of catalysts based on more abundant and less expensive metals is an active area of research. Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key objective for sustainable chemical production. mdpi.com

A particularly exciting frontier is the development of metal-free transformations. These reactions avoid the use of transition metals altogether, which can be both costly and pose environmental concerns due to potential metal contamination of products. acs.orgacs.org Recent studies have shown the potential of using organocatalysts or even simple bases like potassium tert-butoxide to mediate coupling reactions of aryl halides. acs.orgacs.org The application of such metal-free strategies to reactions involving this compound could open up new and more sustainable synthetic pathways.

The use of photoredox catalysis is another rapidly growing area that holds immense promise. mdpi.com Visible-light-mediated reactions can often be conducted under mild conditions and offer unique reactivity patterns. mdpi.com Investigating the application of photoredox catalysis to the synthesis and functionalization of this compound could lead to the discovery of novel transformations and more efficient synthetic routes.

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique electronic and steric properties of this compound make it a valuable building block for the synthesis of complex molecules. Future research will focus on expanding its applications in emerging chemical fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the naphthalene (B1677914) scaffold is a common motif in many biologically active compounds. researchgate.netresearchgate.net The iodo- and methoxy- substituents on the naphthalene ring of this compound provide handles for further functionalization, allowing for the synthesis of diverse libraries of compounds for drug discovery programs. researchgate.net For instance, the iodo group can be readily converted into a wide range of other functional groups through cross-coupling reactions, while the methoxy (B1213986) group can be a key pharmacophoric feature or a precursor to a hydroxyl group. researchgate.net Future work will likely involve the incorporation of the this compound moiety into novel molecular architectures with potential applications as anticancer, antiviral, or anti-inflammatory agents. researchgate.net

In the field of materials science, functionalized naphthalenes are of interest for the development of organic electronics, fluorescent probes, and other advanced materials. cdnsciencepub.com The ability to precisely tune the electronic and photophysical properties of the naphthalene core through substitution makes this compound an attractive starting material. For example, Sonogashira cross-coupling reactions with various alkynes can be used to synthesize arylethynyl naphthalene derivatives with interesting fluorescent properties. cdnsciencepub.com Further exploration of such reactions and other synthetic transformations will enable the creation of novel materials with tailored optical and electronic characteristics.

Integration of Advanced Computational Design for Reaction Discovery and Optimization

The synergy between experimental and computational chemistry is becoming increasingly powerful in accelerating chemical research. Future investigations into the chemistry of this compound will greatly benefit from the integration of advanced computational tools for reaction discovery and optimization.

Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict regioselectivity, and help in the rational design of new catalysts and reaction conditions. researchgate.netacs.org For example, DFT studies can be used to understand the factors controlling the regioselectivity of the iodination of 7-methoxynaphthalene, allowing for the development of methods that favor the formation of the desired 2-iodo isomer. Computational modeling can also be employed to screen potential catalysts and predict their efficacy, thereby reducing the amount of experimental work required. acs.org

Q & A

Q. How can researchers address gaps in physicochemical data (e.g., log Kow, vapor pressure) for this compound?

  • Answer : Use extrapolation from structurally similar compounds (e.g., 2-methoxynaphthalene’s log Kow ≈ 3.1) . Experimental determination via shake-flask method (OECD 107) or EPI Suite™ modeling is recommended for regulatory submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.